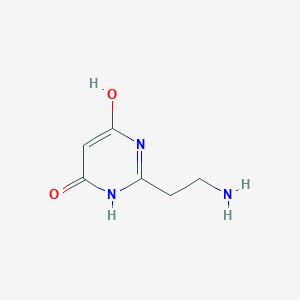

2-(2-Aminoethyl)pyrimidine-4,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-2-1-4-8-5(10)3-6(11)9-4/h3H,1-2,7H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVOXSRFVWPYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Aminoethyl Pyrimidine 4,6 Diol and Its Precursors

Strategic Retrosynthetic Analysis of the 2-(2-Aminoethyl)pyrimidine-4,6-diol Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For 2-(2-Aminoethyl)pyrimidine-4,6-diol, the primary disconnection points are the bonds forming the pyrimidine (B1678525) ring and the bond connecting the aminoethyl group to the heterocyclic core.

A logical retrosynthetic approach would first disconnect the C2-substituent, leading to a 2-substituted pyrimidine-4,6-diol intermediate. advancechemjournal.comnih.gov This intermediate can be further broken down. A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with a guanidine (B92328) derivative. advancechemjournal.comresearchgate.net This leads to two key synthons: a malonic acid derivative and a guanidine species bearing the protected aminoethyl group.

Alternatively, the aminoethyl side chain could be introduced at a later stage. This suggests a retrosynthetic pathway where the pyrimidine-4,6-diol ring is formed first, potentially with a placeholder group at the C2 position that can be later converted to the desired aminoethyl moiety.

Foundational Approaches to Pyrimidine-4,6-diol Ring Formation

The construction of the pyrimidine-4,6-diol core is a critical step in the synthesis of the target molecule. Several established methods can be employed for this purpose.

A widely utilized and classical method for synthesizing 2-aminopyrimidine-4,6-diols is the condensation of a guanidine salt with a malonate ester or its derivative. nih.govgoogle.comchemicalbook.com This reaction is a variation of the well-known Biginelli reaction. researchgate.net

In a typical procedure, guanidine hydrochloride or nitrate (B79036) is reacted with a dialkyl malonate, such as diethyl malonate, in the presence of a base like sodium ethoxide or sodium methoxide. google.comchemicalbook.com The reaction proceeds via a cyclocondensation mechanism to afford the 2-aminopyrimidine-4,6-diol. To synthesize the target molecule, a substituted guanidine, specifically N-(2-aminoethyl)guanidine, would be required. However, due to the reactivity of the primary amine, a protected form of this guanidine derivative would likely be necessary.

A patent describes a one-step cyclization reaction of guanidine nitrate and diethyl malonate in the presence of a sodium alkoxide solution. google.com The reaction is refluxed for a short period, and after workup, 2-amino-4,6-dihydroxypyrimidine (B16511) is obtained in good yield. google.com Research has also shown the synthesis of various 5-substituted 2-amino-4,6-dihydroxypyrimidines through the condensation of guanidine carbonate with appropriately substituted malonic esters. nih.gov

| Guanidine Source | Malonate Derivative | Base/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Guanidine nitrate | Diethyl malonate | Sodium ethoxide | 2-Amino-4,6-dihydroxypyrimidine | 81.6% | google.com |

| Guanidine hydrochloride | Dimethyl malonate | Sodium methoxide | 2-Amino-4,6-pyrimidinediol | 85% | chemicalbook.com |

| Guanidine carbonate | Substituted malonic esters | - | 5-Substituted 2-amino-4,6-dihydroxypyrimidines | High | nih.gov |

Beyond the classical guanidine-malonate condensation, other cyclization strategies can be employed to construct the pyrimidine ring. These methods often involve the reaction of a three-carbon dielectrophilic component with a dinucleophile containing the N-C-N moiety. nih.gov For instance, β-keto esters or α,β-unsaturated carbonyl compounds can react with amidines or guanidines to form the pyrimidine core. nih.govorganic-chemistry.org

Microwave-assisted synthesis has emerged as an efficient method for these cyclization reactions, often leading to shorter reaction times and improved yields. mdpi.com Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines and guanidines also provide a powerful tool for pyrimidine construction. mdpi.com

Synthetic Strategies for Introducing and Modifying the 2-Aminoethyl Substituent

The introduction of the 2-aminoethyl group onto the pyrimidine ring is a crucial transformation. This can be achieved through direct functionalization or by derivatizing a pre-existing substituent.

Directly introducing the aminoethyl group at the C2 position of a pre-formed pyrimidine-4,6-diol ring can be challenging. However, nucleophilic aromatic substitution (SNAr) reactions on an activated pyrimidine ring are a viable option. For instance, a 2-halopyrimidine-4,6-diol could serve as a key intermediate.

A more common and versatile approach involves the use of a 2-substituted pyrimidine as a precursor. A particularly useful intermediate is 2-chloro- or 2-bromopyrimidine-4,6-diol. The halogen at the 2-position is susceptible to nucleophilic displacement by an appropriate amine.

The synthesis of 2-aminopyrimidine (B69317) derivatives through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines has been reported. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, and can often be performed under solvent-free conditions. nih.gov To synthesize 2-(2-Aminoethyl)pyrimidine-4,6-diol, a protected form of ethylenediamine (B42938), such as N-Boc-ethylenediamine, would be reacted with the 2-halopyrimidine-4,6-diol. Subsequent deprotection of the Boc group would yield the final target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can also be employed to introduce substituents at the 2-position of the pyrimidine ring, although this is more common for introducing aryl or vinyl groups. researchgate.netresearchgate.net

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Various amines | Nucleophilic Substitution | 2-Aminopyrimidine derivatives | nih.gov |

| 4-(m-Substituted phenyl)-2-chloropyrimidines | - | Suzuki Coupling | - | researchgate.net |

| 4-Chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine | Tributylvinylstannane | Stille Coupling | 2-Pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Aminoethyl Group Incorporation

The introduction of the 2-aminoethyl substituent at the C2 position of the pyrimidine-4,6-diol core is a critical step that can be efficiently achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig and Sonogashira couplings, offer versatile and powerful tools for this transformation.

Buchwald-Hartwig Amination:

A primary strategy involves the palladium-catalyzed amination of a 2-halopyrimidine-4,6-diol precursor. The reaction of 2-chloro-4,6-dihydroxypyrimidine with an appropriately protected aminoethylamine, such as N-Boc-ethylenediamine, in the presence of a palladium catalyst and a suitable ligand, can furnish the desired product. The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent the primary amine of the ethylenediamine from competing in the coupling reaction. Subsequent deprotection under acidic conditions yields the target compound.

The general reaction scheme is as follows:

> A representative scheme for the Buchwald-Hartwig amination to introduce the protected aminoethyl group.

Sonogashira Coupling followed by Reduction:

An alternative approach is the Sonogashira coupling of a 2-halopyrimidine-4,6-diol with a protected aminoacetylene, such as N-Boc-propargylamine. This reaction forms a C-C bond, yielding a 2-(2-(N-Boc-amino)ethynyl)pyrimidine-4,6-diol intermediate. The triple bond can then be reduced to a single bond via catalytic hydrogenation (e.g., using H₂ over a palladium on carbon catalyst) to afford the protected aminoethyl derivative. This method offers an alternative pathway, particularly if the direct amination proves challenging due to substrate reactivity or side reactions. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of palladium-catalyzed coupling reactions is highly dependent on the careful optimization of several parameters. To maximize the yield and selectivity of 2-(2-Aminoethyl)pyrimidine-4,6-diol synthesis, a systematic variation of catalysts, ligands, bases, and solvents is necessary. mdpi.com

Interactive Table: Optimization of Buchwald-Hartwig Amination for 2-(2-(N-Boc-amino)ethyl)pyrimidine-4,6-diol Synthesis

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene (B28343) | 100 | 75 |

| 2 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 82 |

| 3 | PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 65 |

| 4 | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 100 | 88 |

| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 120 | 78 |

This table presents hypothetical optimization data based on typical conditions for Buchwald-Hartwig aminations of heterocyclic halides.

Key research findings indicate that for electron-rich heterocyclic halides, the choice of a bulky and electron-rich phosphine (B1218219) ligand, such as XPhos or BrettPhos, is often crucial for achieving high catalytic activity. nih.govmit.edunih.gov The selection of the base is also critical, with weaker bases like potassium carbonate or cesium carbonate sometimes offering better selectivity and functional group tolerance compared to stronger bases like sodium tert-butoxide. The solvent plays a significant role in catalyst solubility and reactivity, with ethereal solvents like dioxane and THF, and aromatic solvents like toluene being common choices.

Application of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. rasayanjournal.co.inresearchgate.net Several strategies can be employed in the synthesis of 2-(2-Aminoethyl)pyrimidine-4,6-diol.

Solvent-Free Conditions:

Performing reactions under solvent-free conditions, or "neat," can significantly reduce waste and simplify product isolation. acs.orgacs.orgrsc.orgresearchgate.netresearchgate.net For instance, a three-component reaction to form a pyrimidine ring could potentially be carried out by grinding the reactants together, possibly with a solid-supported catalyst. rsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. nih.govtandfonline.comresearchgate.neteurekaselect.comacs.org The synthesis of pyrimidine derivatives has been shown to be amenable to microwave-assisted conditions, which could be applied to both the cyclization and the palladium-catalyzed coupling steps. tandfonline.comacs.org

Use of Greener Solvents:

When solvents are necessary, the selection of environmentally benign options is preferred. Water, ethanol, or deep eutectic solvents (DES) can be explored as alternatives to hazardous organic solvents like chlorinated hydrocarbons or DMF. psu.edupjoes.comrsc.org

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, scalable process introduces several challenges that must be addressed. figshare.com

Reagent Cost and Availability: For a synthesis to be economically viable on a larger scale, the starting materials and reagents should be readily available and affordable. The cost of palladium catalysts and specialized ligands can be a significant factor, necessitating the use of low catalyst loadings or the development of recyclable catalytic systems.

Reaction Work-up and Purification: Purification methods that are practical on a small scale, such as column chromatography, can become cumbersome and expensive on a larger scale. Therefore, developing a process that yields a product of high purity directly from the reaction mixture, or one that can be purified by simple crystallization or extraction, is highly desirable.

Elucidation of Tautomeric Equilibria and Intramolecular Interactions

Spectroscopic Characterization Techniques for Tautomerism and Isomeric Forms

Spectroscopic methods are essential for identifying and quantifying tautomers in solution and the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Exchange and Structural Conformation (e.g., Variable Temperature NMR, 2D NMR)

NMR spectroscopy is a powerful tool for studying the dynamic exchange between tautomers. Techniques like Variable Temperature (VT) NMR could track changes in the equilibrium, while 2D NMR experiments (such as COSY, HSQC, and HMBC) would be necessary to assign protons and carbons for each tautomer and determine the conformation of the aminoethyl side chain.

Although no specific NMR data for 2-(2-Aminoethyl)pyrimidine-4,6-diol has been published, studies on related compounds like 2-Amino-5-ethylpyrimidine-4,6-diol show distinct signals for the pyrimidine (B1678525) ring and the alkyl side chain, which would be expected for the title compound nih.gov. For example, in 4,6-dihydroxypyrimidine, proton signals for the ring protons are observed around 8.0 ppm and 5.2 ppm in DMSO-d6 chemicalbook.com. The presence of the aminoethyl group would introduce characteristic multiplets in the aliphatic region of the spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

FT-IR and Raman spectroscopy are used to identify functional groups and probe hydrogen bonding. The diol tautomer would show characteristic O-H stretching bands, while the keto forms would exhibit strong C=O stretching absorptions. The N-H bonds of the amino group and the pyrimidine ring would also produce distinct signals.

Computational and experimental studies on the parent compound, 2-amino-4,6-dihydroxypyrimidine (B16511), have been performed to assign its vibrational modes researchgate.net. These studies help in understanding the characteristic frequencies for the pyrimidine core. For the title compound, one would expect to see additional bands corresponding to the C-C and C-N stretching and bending vibrations of the aminoethyl side chain.

High-Resolution Mass Spectrometry for Isomeric Differentiation via Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides precise mass measurements to confirm the elemental composition. Different tautomers, although having the same mass, might exhibit unique fragmentation patterns upon ionization, which could help in their differentiation. There is currently no published mass spectrometry data for 2-(2-Aminoethyl)pyrimidine-4,6-diol. Data for the trimethylsilyl (B98337) derivative of 2-amino-4,6-dihydroxypyrimidine is available, but this does not inform on the fragmentation of the parent molecule nist.gov.

X-ray Crystallographic Analysis for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It would unambiguously identify which tautomer is present in the crystal lattice and provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks. There are no published crystal structures for 2-(2-Aminoethyl)pyrimidine-4,6-diol.

Conformational Analysis of the Aminoethyl Side Chain

The flexibility of the aminoethyl side chain allows for multiple conformations (e.g., gauche, anti). The preferred conformation would be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding. This analysis would typically be performed using a combination of NMR spectroscopy and computational modeling. Without experimental data, a conformational analysis remains speculative.

Investigation of Intramolecular Hydrogen Bonding and its Influence on Stability and Reactivity

Intramolecular hydrogen bonds, for instance between the terminal amino group of the side chain and a nitrogen or oxygen atom on the pyrimidine ring, could significantly stabilize certain conformations or tautomers. This would have a direct impact on the compound's physical properties and chemical reactivity. Spectroscopic techniques like FT-IR and NMR are critical for detecting such interactions. However, no such investigations have been reported for this specific molecule.

Computational Chemistry and Theoretical Modeling of 2 2 Aminoethyl Pyrimidine 4,6 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.ir It is particularly effective for determining the ground state geometry, which is the lowest-energy three-dimensional arrangement of the atoms. For 2-(2-Aminoethyl)pyrimidine-4,6-diol, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular structure, yielding precise information about bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The potential energy landscape of the molecule can also be explored using DFT. rsc.org This landscape is a conceptual map of the energy of the molecule as a function of its geometric parameters. For 2-(2-Aminoethyl)pyrimidine-4,6-diol, this involves calculating the energy changes associated with the rotation of the flexible aminoethyl side chain to identify stable conformers and the energy barriers between them. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for 2-(2-Aminoethyl)pyrimidine-4,6-diol (Diketo Tautomer) calculated using DFT.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | ||

| C4=O | 1.23 Å | |

| C6=O | 1.23 Å | |

| N1-C2 | 1.35 Å | |

| C2-N3 | 1.34 Å | |

| C2-C(ethyl) | 1.51 Å | |

| C(ethyl)-C(ethyl) | 1.54 Å | |

| C(ethyl)-N(amino) | 1.47 Å | |

| Bond Angles | ||

| N1-C2-N3 | 118.5° | |

| C4-C5-C6 | 116.0° | |

| C2-C(ethyl)-C(ethyl) | 111.2° | |

| Dihedral Angle | ||

| N3-C2-C(ethyl)-C(ethyl) | 178.5° (anti) |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller–Plesset second-order perturbation theory (MP2) can provide a more accurate description of electron correlation than standard DFT methods. researchgate.net These high-level calculations are used to characterize the electronic structure of 2-(2-Aminoethyl)pyrimidine-4,6-diol in greater detail. aps.org

Such studies yield valuable data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting chemical reactivity, as they indicate the molecule's ability to donate or accept electrons. nih.gov Other properties, such as ionization potential, electron affinity, and dipole moment, can also be accurately computed.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 2-(2-Aminoethyl)pyrimidine-4,6-diol, MD is essential for exploring its conformational space—the full range of shapes the molecule can adopt through bond rotations. mdpi.com

By simulating the molecule for nanoseconds or longer, MD can sample numerous conformations, providing a detailed picture of the molecule's dynamic behavior. researchgate.netmpg.de This process, known as conformational sampling, helps identify the most populated and energetically favorable conformations. nih.gov Furthermore, MD simulations can explicitly include water or other solvent molecules, allowing for a detailed investigation of how the solvent environment influences the molecule's preferred shape and interactions through effects like hydrogen bonding. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective at predicting various spectroscopic parameters. DFT calculations can be used to compute the vibrational frequencies of 2-(2-Aminoethyl)pyrimidine-4,6-diol, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared directly with experimental results to confirm the molecule's structure. Often, a scaling factor is applied to the calculated frequencies to achieve better agreement with experimental data. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net The close correlation between predicted and measured spectra serves as a powerful validation of the computational models used.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 2-(2-Aminoethyl)pyrimidine-4,6-diol.

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Experimental Frequency |

| N-H Stretch (amine) | -NH₂ | 3350 | 3345 |

| N-H Stretch (ring) | Pyrimidine (B1678525) N-H | 3210 | 3205 |

| C-H Stretch | -CH₂- | 2950 | 2948 |

| C=O Stretch | Pyrimidine C=O | 1685 | 1680 |

| C=N Stretch | Pyrimidine C=N | 1610 | 1615 |

| N-H Bend | -NH₂ | 1580 | 1575 |

Computational Analysis of Tautomeric Preferences and Energy Barriers

Tautomers are isomers of a compound that readily interconvert, most commonly by the relocation of a proton. The compound 2-(2-Aminoethyl)pyrimidine-4,6-diol can exist in several tautomeric forms, primarily involving keto-enol tautomerism in the pyrimidine ring. The "diol" form (dihydroxy) can tautomerize to keto-enol and diketo forms (pyrimidinone or pyrimidinedione).

Quantum chemical calculations are essential for determining the relative stability of these tautomers. nih.gov By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict the most predominant form in the gas phase and in different solvents. researchgate.net Computational methods can also be used to map the reaction pathway for tautomeric interconversion, allowing for the calculation of the energy barrier between forms. nih.gov A high energy barrier suggests a slow interconversion rate, meaning that less stable tautomers might be isolated under certain conditions.

Mechanistic Studies of Reaction Pathways using Transition State Theory

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. Using quantum mechanical methods, it is possible to model the entire reaction pathway for a process involving 2-(2-Aminoethyl)pyrimidine-4,6-diol. This involves identifying the structures of the reactants, products, and any intermediates.

A crucial part of this process is locating the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org According to Transition State Theory (TST), the energy of this state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. By calculating the energies of the reactants and the transition state, the activation energy can be determined, providing fundamental insights into the reaction's feasibility and kinetics. wikipedia.org

In Silico Prediction of Non-Clinical Biological Interactions (e.g., Molecular Docking for Enzyme Active Site Affinity, Receptor Binding)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand how a potential drug molecule (ligand), such as a pyrimidine derivative, might interact with a biological target, typically a protein or enzyme. nih.govremedypublications.com The process involves placing the ligand into the binding site of the target and calculating its binding affinity, often expressed as a binding energy score. nih.govsemanticscholar.org A lower, more negative score generally indicates a more stable and favorable interaction. remedypublications.com

The pyrimidine scaffold is a common feature in molecules targeting a range of enzymes, particularly kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. semanticscholar.org Studies on various pyrimidine analogues have demonstrated their potential to bind to the active sites of important kinase targets. For instance, computational modeling of pyrimidine analogues has been used to predict their binding affinity to the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-known cancer therapeutic target. semanticscholar.orgbiomedicineonline.org In these simulations, researchers identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine derivative and specific amino acid residues in the enzyme's active site, like MET-769. semanticscholar.orgresearchgate.net

Similarly, docking studies have been performed on pyrimidine derivatives against other targets, including Cyclin-Dependent Kinases (CDKs) and the inflammation-related enzyme Cyclooxygenase-2 (COX-2). nih.govtandfonline.com These studies help to rationalize the observed biological activity and guide the synthesis of new compounds with improved potency and selectivity. tandfonline.com For 2-(2-Aminoethyl)pyrimidine-4,6-diol, molecular docking could be applied to predict its potential interactions with a wide array of biological targets, leveraging the knowledge gained from structurally related compounds.

| Pyrimidine Derivative Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Designed Pyrimidine Analogues | Epidermal Growth Factor Receptor (EGFR) | Predicted binding energies ranged from -7.9 to -8.8 kcal/mol, with key hydrogen bond interactions involving the MET-769 residue. | semanticscholar.orgresearchgate.net |

| Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Compounds with specific substitutions showed favorable binding energies (e.g., -7.9 kcal/mol), indicating good affinity for the active site. | nih.gov |

| Pyrimidin-4-yl-benzimidazole/pyrazole | Cyclooxygenase-2 (COX-2) | A derivative showed a strong binding affinity (-9.0 kcal/mol), forming three hydrogen bonds with active site residues. | tandfonline.com |

| Dihydropyrimidinones (DHPMs) | Alkaline Phosphatase | In silico studies revealed efficient binding of active compounds in the active site of the target enzyme, correlating with in vitro inhibition. | acs.org |

| Fused Furo-pyrrolo-pyrido Pyrimidines | Thymidylate Synthase | A synthesized derivative demonstrated a docking score of -8.7, which was superior to the standard drug methotrexate (-8.6). | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity or a specific physicochemical property of a set of compounds. nih.govscielo.br These models are built by correlating calculated molecular descriptors (which quantify aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties) with an experimentally measured activity or property. journalwjbphs.com

For non-clinical applications, QSAR can be a powerful predictive tool. Instead of directly predicting therapeutic efficacy, it can forecast fundamental properties that govern a molecule's behavior in a biological environment. nih.gov A key example is the prediction of a compound's acidity, represented by its pKa value. The pKa is critical as it determines the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and ability to interact with biological targets. nih.gov

A QSAR study on pyrimidines and related compounds successfully estimated their pKa values using a quantum chemical approach. nih.gov In this study, the energy difference (ΔE H2O) between the parent compound and its dissociated form was calculated and used as a descriptor. This descriptor showed an excellent correlation with the experimental pKa values, resulting in a robust and predictive QSAR model. nih.gov Such a model could be applied to 2-(2-Aminoethyl)pyrimidine-4,6-diol to predict its pKa values, providing insight into which ionic species would predominate under physiological conditions.

Beyond physicochemical properties, QSAR models have been developed for various pyrimidine derivatives to predict specific biological activities, such as antiviral, antimalarial, and anticancer effects. journalwjbphs.comresearchgate.net These models identify which molecular descriptors are most important for a given activity. For example, a Group-based QSAR (GQSAR) study on pyrimidine derivatives found that descriptors related to hydrophobicity (SLogP), electronic properties (EState), and polarizability were critical for predicting antiviral activity. journalwjbphs.comresearchgate.net This information provides a rational basis for designing new derivatives, including modifications to the 2-(2-Aminoethyl)pyrimidine-4,6-diol structure, to enhance a desired biological effect. journalwjbphs.com

| QSAR Application | Types of Molecular Descriptors Used | Predicted Property/Activity | Statistical Measure of Model Quality | Reference |

|---|---|---|---|---|

| Estimation of Acidity (pKa) | Quantum Chemical (e.g., Energy difference of dissociation) | pKa1 (cation → neutral), pKa2 (neutral → anion) | R² = 0.965 (for pKa1), R² = 0.962 (for pKa2) | nih.gov |

| Prediction of Antiviral Activity | 2D Descriptors (e.g., SLogP, EState indices, Polarizability) | Inhibitory concentration | r² = 0.923, q² = 0.783 | journalwjbphs.comresearchgate.net |

| Prediction of Larvicidal Activity | Physicochemical properties (e.g., Hydrophobicity) | Lethal Concentration (pLC50) | Robust model from Multiple Linear Regression (MLR) | scielo.br |

| VEGFR-2 Inhibition | Physicochemical and Quantum Chemical Descriptors | Inhibitory concentration (pIC50) | R² = 0.889 (MLR model), R² = 0.998 (ANN model) | nih.gov |

| HCV Replication Inhibition | 3D-MoRSE and 2D-Autocorrelation parameters | Effective Concentration (logEC50) | Statistically significant models selected based on predictive capacity. | researchpublish.com |

Reactivity Profiles and Mechanistic Investigations of 2 2 Aminoethyl Pyrimidine 4,6 Diol

Reactions Involving the Pyrimidine (B1678525) Ring System

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

While the pyrimidine nucleus is generally resistant to electrophilic attack, the presence of strong activating groups, such as the two hydroxyl groups in 2-(2-Aminoethyl)pyrimidine-4,6-diol, enhances the electron density of the ring, making electrophilic aromatic substitution (SEAr) more feasible. bhu.ac.inwikipedia.org The substitution is strongly directed to the C-5 position, which is the least electron-deficient carbon atom on the pyrimidine ring. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), forming a delocalized cationic intermediate known as a Wheland intermediate. wikipedia.org Aromaticity is subsequently restored by the loss of a proton from the C-5 position. wikipedia.org Common SEAr reactions applicable to such activated pyrimidine systems include nitration, halogenation, and sulfonation. wikipedia.orgtotal-synthesis.comyoutube.commasterorganicchemistry.com For instance, the nitration of a structurally similar compound, 2-(propylthio)pyrimidine-4,6-diol, has been shown to occur at the C-5 position using a mixture of nitric acid and sulfuric acid. This reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) in situ. youtube.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Activated Pyrimidine-4,6-diols This table is illustrative and based on the known reactivity of activated pyrimidine rings.

| Reaction | Reagents | Electrophile | Typical Product (at C-5) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro derivative |

| Halogenation | Br₂ in Acetic Acid | Br⁺ (Bromonium ion) | 5-Bromo derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Sulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | R-C=O⁺ (Acylium ion) | 5-Acyl derivative |

Nucleophilic Addition-Elimination Reactions at C-4 and C-6 Positions

The C-4 and C-6 positions of the pyrimidine ring are inherently electron-deficient and are thus primary sites for nucleophilic attack. wikipedia.org In 2-(2-Aminoethyl)pyrimidine-4,6-diol, these positions are occupied by hydroxyl groups. While -OH is a poor leaving group, it can be converted into a better leaving group to facilitate nucleophilic aromatic substitution (SNAr). A common strategy involves the conversion of the pyrimidinediol to a dihalopyrimidine, typically using reagents like phosphorus oxychloride (POCl₃). bhu.ac.in

Once converted to a 4,6-dichloropyrimidine derivative, the chlorine atoms can be displaced by a wide range of nucleophiles. mdpi.com The SNAr mechanism proceeds via the initial attack of the nucleophile at the C-4 or C-6 position, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, stabilized by the nitrogen atoms. The subsequent expulsion of the chloride ion restores the aromaticity of the ring. mdpi.com This methodology allows for the introduction of various functional groups, including amines, alkoxides, and thiolates, at these positions. mdpi.commdpi.com

Table 2: Nucleophilic Substitution at C-4/C-6 of a 4,6-Dichloropyrimidine Precursor This table outlines potential reactions following the conversion of hydroxyl groups to chloro groups.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | -NHR (Amino) |

| Alkoxide | NaOR (e.g., Sodium Ethoxide) | -OR (Alkoxy) |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | -SR (Thioether) |

| Carbon Nucleophile | Malononitrile / Base | -CH(CN)₂ (Dicyanomethyl) |

Chemical Transformations of the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain provides a second major site of reactivity in the molecule, centered on the nucleophilic primary amine.

Amine Reactivity: Acylation, Alkylation, and Salt Formation

The primary amine of the ethyl side chain exhibits typical nucleophilic reactivity.

Acylation: It readily reacts with acylating agents such as acyl chlorides and acid anhydrides in the presence of a base to form the corresponding N-acylated amide derivatives. This reaction is a common method for protecting the amine group or for building more complex molecular architectures.

Alkylation: The amine can undergo nucleophilic attack on alkyl halides to yield secondary and tertiary amines. mdpi.com Exhaustive alkylation with excess alkyl halide can lead to the formation of a quaternary ammonium salt. The degree of alkylation can be controlled by the stoichiometry of the reactants. S-alkylation of similar pyrimidine derivatives has been extensively studied. mdpi.comamazonaws.com

Salt Formation: As a basic functional group, the primary amine reacts with both inorganic and organic acids in a straightforward acid-base reaction to form stable ammonium salts. This property is often utilized in the purification and handling of amine-containing compounds.

Cyclization Reactions Involving the Aminoethyl Moiety

The presence of the nucleophilic amino group on a flexible ethyl chain allows for the possibility of intramolecular cyclization reactions to form new heterocyclic rings fused to the pyrimidine core. The feasibility of such reactions depends on the presence of a suitable electrophilic site on the pyrimidine ring.

For example, if one of the hydroxyl groups at C-4 or C-6 were first converted into a good leaving group (e.g., chloro), the side-chain amine could potentially act as an intramolecular nucleophile. However, an attack at the C-2 position is not possible, and an attack at the C-6 position would lead to a highly strained four-membered ring. A more plausible pathway involves the reaction of the amino group with a functional group at the C-5 position or a reaction that incorporates an external reagent to bridge the side chain to the ring. For instance, reaction with a β-dicarbonyl compound could lead to the formation of a fused diazepine ring system. Studies on related aminoalkyl-substituted pyrimidines have shown that intramolecular SNAr reactions can occur, leading to the formation of fused six- or seven-membered rings. nih.gov

Table 3: Potential Intramolecular Cyclization Pathways Illustrative examples of cyclization involving the aminoethyl side chain.

| Reaction Type | Required Modification/Reagent | Resulting Fused Ring System |

|---|---|---|

| Intramolecular Amidation | Introduction of a carboxylic acid or ester at C-5 | Fused Pyridopyrimidinone |

| Pictet-Spengler type | Reaction with an aldehyde after C-5 formylation | Fused Tetrahydropyridopyrimidine |

| Bridging Reaction | Reaction with Phosgene or Thiophosgene | Fused Imidazolidinone/-thione |

Investigation of Tautomeric Interconversion Mechanisms in Various Solvents

2-(2-Aminoethyl)pyrimidine-4,6-diol can exist in multiple tautomeric forms due to proton mobility. Tautomerism in hydroxypyrimidines is a well-documented phenomenon, with the equilibrium being sensitive to the compound's environment, particularly the solvent. nih.govresearchgate.net The primary tautomeric equilibrium involves the keto-enol forms of the pyrimidine-4,6-diol moiety. The compound can exist as the aromatic di-enol (diol) form, a keto-enol form (4-hydroxy-6-pyrimidinone), or the non-aromatic di-keto form.

The relative stability of these tautomers is strongly influenced by the solvent. mdpi.comjlu.edu.cn

In non-polar solvents, intramolecular hydrogen bonding can play a significant role, potentially favoring a specific keto-enol tautomer. The di-enol form, being more aromatic, might also be significant.

In polar aprotic solvents (e.g., DMSO), the solvent can act as a hydrogen bond acceptor, which tends to stabilize the more polar di-keto tautomer. nih.gov

In polar protic solvents (e.g., water, ethanol), the solvent molecules can act as both hydrogen bond donors and acceptors, effectively solvating and stabilizing the highly polar zwitterionic or di-keto forms. These solvents can also facilitate the proton transfer required for interconversion. mdpi.comnih.gov

The interconversion mechanism involves a series of proton transfers. In protic solvents, this is often a solvent-mediated process where solvent molecules form a bridge to shuttle protons between the oxygen and nitrogen atoms of the pyrimidine ring. In aprotic environments, the interconversion may occur via an intramolecular proton shift or through catalysis by trace impurities. The amine-imine tautomerism involving the side chain is also possible but is generally less significant than the keto-enol tautomerism of the ring system.

Table 4: Predominant Tautomeric Forms in Different Solvent Types General trends based on studies of similar heterocyclic systems.

| Solvent Type | Example Solvents | Likely Predominant Tautomer(s) | Key Stabilizing Interactions |

|---|---|---|---|

| Non-polar | Hexane, Toluene (B28343) | Di-enol / Keto-enol | Aromaticity, Intramolecular H-bonding |

| Polar Aprotic | DMSO, DMF | Di-keto | Dipole-dipole interactions, H-bond acceptance |

| Polar Protic | Water, Ethanol | Di-keto / Zwitterionic forms | Extensive H-bonding network (donor & acceptor) |

Role as a Ligand in Metal-Catalyzed Reactions (e.g., N-arylations)

2-Aminopyrimidine-4,6-diol has emerged as an effective ligand in copper-catalyzed N-arylation reactions. Its utility has been demonstrated in the coupling of imidazoles with a variety of aryl and heteroaryl halides. In these reactions, the pyrimidine derivative facilitates the formation of the carbon-nitrogen bond, a crucial transformation in the synthesis of numerous pharmaceutically and industrially relevant compounds.

The efficacy of 2-aminopyrimidine-4,6-diol as a ligand is highlighted in a solvent-free, copper-catalyzed N-arylation of imidazoles. mit.edu In the presence of a copper(I) bromide (CuBr) catalyst and tetra-n-butylammonium fluoride (TBAF), a diverse range of imidazoles can be successfully coupled with various aryl and heteroaryl halides. mit.edu This methodology is noteworthy for its environmentally friendly solvent-free conditions and its ability to proceed smoothly, affording moderate to excellent yields of the desired N-arylated products. mit.edu

The reaction conditions typically involve the use of CuBr as the copper source, 2-aminopyrimidine-4,6-diol as the ligand, and TBAF. The scope of the reaction is broad, encompassing a variety of substituted imidazoles and a range of aryl and heteroaryl halides. The following table summarizes the N-arylation of imidazole with different aryl halides using this catalytic system.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Iodotoluene | 1-(4-Tolyl)-1H-imidazole | 85 |

| 4-Bromoanisole | 1-(4-Methoxyphenyl)-1H-imidazole | 82 |

| 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)-1H-imidazole | 92 |

| 1-Bromo-3,5-dimethylbenzene | 1-(3,5-Dimethylphenyl)-1H-imidazole | 78 |

| 2-Bromopyridine | 1-(Pyridin-2-yl)-1H-imidazole | 75 |

The data indicates that both electron-rich and electron-poor aryl halides are viable substrates for this transformation, demonstrating the versatility of the catalytic system. The ability of 2-aminopyrimidine-4,6-diol to facilitate these reactions under solvent-free conditions underscores its potential as a practical and efficient ligand in cross-coupling chemistry.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Detailed kinetic and thermodynamic studies specifically for reaction pathways involving 2-aminopyrimidine-4,6-diol as a ligand are not extensively available in the current body of scientific literature. However, insights into the potential mechanistic pathways can be inferred from broader studies on copper-catalyzed N-arylation reactions.

In general, the mechanism of copper-catalyzed N-arylation reactions is believed to involve a catalytic cycle that includes the formation of a copper-ligand complex, oxidative addition of the aryl halide to the copper(I) center, and subsequent reductive elimination to form the N-arylated product. The specific role of the ligand, in this case, 2-aminopyrimidine-4,6-diol, is crucial in stabilizing the copper catalyst and modulating its reactivity.

Kinetic studies on similar copper-catalyzed N-arylation systems often reveal a positive-order rate dependence on the concentration of the aryl halide, suggesting that the oxidative addition step is frequently the rate-determining step of the catalytic cycle. The electronic properties of the aryl halide can influence the reaction rate, with electron-deficient aryl halides generally reacting faster.

Computational studies, such as Density Functional Theory (DFT) calculations, on related copper-catalyzed reactions have been employed to investigate the energetics of the proposed intermediates and transition states. These studies help in elucidating the reaction mechanism and understanding the role of the ligand in lowering the activation barriers of key steps. For instance, the coordination of the ligand to the copper center can influence the geometry and electronic structure of the catalytic species, thereby affecting the ease of oxidative addition and reductive elimination.

Further research, including detailed kinetic analysis and computational modeling, would be necessary to fully elucidate the specific mechanistic details and the kinetic and thermodynamic profiles of reaction pathways involving 2-aminopyrimidine-4,6-diol.

Biological and Biochemical Investigations Non Clinical Focus

In Vitro Evaluation of Biological Activities

Enzyme Inhibition Assays

The potential of pyrimidine (B1678525) derivatives as enzyme inhibitors has been a significant area of research. Various studies have demonstrated the ability of substituted pyrimidines to inhibit a range of enzymes, suggesting that the 2-(2-aminoethyl)pyrimidine-4,6-diol scaffold could also exhibit such properties.

For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. nih.govnih.gov The most potent of these was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM. nih.govnih.gov In contrast, their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity. nih.govnih.gov This highlights the critical role of the substituents at the 4 and 6 positions in determining enzyme inhibitory activity.

In another study, 2-aminopyrimidine (B69317) derivatives were evaluated for their inhibitory activity against β-glucuronidase, an enzyme linked to conditions like colon cancer. sigmaaldrich.com One compound, in particular, demonstrated significantly higher activity than the standard inhibitor, D-saccharic acid 1,4-lactone. sigmaaldrich.com Furthermore, aminopyrimidin-4-one derivatives have been identified as potent inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key mediator in inflammatory signaling pathways. nih.gov

The pyrimidine core is also a key feature in inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cancer therapy. nih.gov These findings collectively suggest that the pyrimidine-4,6-diol skeleton is a viable starting point for the design of novel enzyme inhibitors.

Table 1: Enzyme Inhibition by Pyrimidine Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase (iNOS) | IC₅₀ = 2 µM for inhibition of immune-activated NO production. | nih.govnih.gov |

| 2-Aminopyrimidine derivatives | β-glucuronidase | A derivative showed an IC₅₀ of 2.8 ± 0.10 µM, far more potent than the standard (IC₅₀ = 45.75 ± 2.16 µM). | sigmaaldrich.com |

| Aminopyrimidin-4-one derivatives | IRAK4 | Compound 16 showed potent IRAK4 inhibition with an IC₅₀ of 27 nM. | nih.gov |

| 5-Substituted 2-amino-4,6-dihydroxypyrimidines | Nitric Oxide Synthase (iNOS) | Devoid of any NO-inhibitory activity. | nih.govnih.gov |

Receptor Binding Assays in Cell-Free Systems

For example, a series of 4,6-diaryl-substituted pyrimidines have been investigated for their binding affinity towards phosphoinositide 3-kinases (PI3Ks), which are significant targets in oncology. sigmaaldrich.com Molecular docking studies revealed that some of these derivatives exhibit high binding affinity towards PIK3γ. sigmaaldrich.com

Furthermore, the 2-aminopyrimidine scaffold is a known component of ligands for the histamine (B1213489) H4 receptor, highlighting the versatility of this chemical class in receptor binding. nih.gov The ability to modify substituents at various positions on the pyrimidine ring allows for the fine-tuning of binding affinity and selectivity for specific biological targets. bldpharm.com

Table 2: Receptor Binding Affinity of Pyrimidine Derivatives

| Compound/Derivative Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| 4,6-Diaryl-substituted pyrimidines | Phosphoinositide 3-kinase γ (PIK3γ) | Derivatives 10a and 10b showed high binding affinities of -10.7 and -10.4 kcal/mol, respectively. | sigmaaldrich.com |

| 2-Aminopyrimidine-containing compounds | Histamine H4 Receptor | The 2-aminopyrimidine moiety is a known structural element in H4 receptor ligands. | nih.gov |

Cell-Based Assays to Investigate Cellular Responses

Cell-based assays are crucial for understanding the effects of a compound on cellular processes such as proliferation, viability, and apoptosis. Research on pyrimidine derivatives has shown a wide range of cellular responses.

In one study, novel 5-arylethylidene-aminopyrimidine-2,4-diones and related compounds were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. chemicalbook.com Some of these compounds exhibited excellent to good cytotoxicity, with MDA-MB-231 breast cancer cells being the most sensitive. chemicalbook.com One particular compound was found to trigger apoptosis and halt cell growth at the G2/M phase of the cell cycle. chemicalbook.com

Conversely, a study on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines found that these compounds had no suppressive effects on the viability of mouse peritoneal cells. nih.govnih.gov This suggests that the dihydroxy form of the pyrimidine may be less cytotoxic than other analogues, a potentially favorable characteristic for therapeutic applications not aimed at cell killing.

Table 3: Cellular Responses to Pyrimidine Derivatives in Cell-Based Assays

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-Arylethylidene-aminopyrimidine-2,4-diones | MDA-MB-231, HT-29, U-937 | Showed excellent-to-good cytotoxic activity; induced apoptosis and G2/M cell cycle arrest. | chemicalbook.com |

| 5-Substituted 2-amino-4,6-dihydroxypyrimidines | Mouse peritoneal cells | No suppressive effects on cell viability. | nih.govnih.gov |

Specific Studies on Neuroprotective Effects in In Vitro Cellular Models

The potential neuroprotective effects of pyrimidine derivatives are an emerging area of interest. While direct studies on 2-(2-aminoethyl)pyrimidine-4,6-diol are lacking, related compounds have shown promise in preclinical models.

A study investigating a novel pyrimidine derivative, 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide, found that it contributed to the preservation of mitochondrial function and cognitive functions in a rat model of chronic traumatic encephalopathy. nih.gov The compound led to an increase in ATP concentration and cerebral blood flow. nih.gov

In another line of research, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their anti-Alzheimer's potential. sigmaaldrich.com These findings suggest that compounds with antioxidant properties may also possess anti-diabetic and anti-Alzheimer's activities. sigmaaldrich.com

These studies indicate that the pyrimidine scaffold could be a valuable template for developing agents with neuroprotective properties.

Antimicrobial Activity Studies Against Bacterial and Fungal Strains In Vitro

The search for new antimicrobial agents is a global health priority, and pyrimidine derivatives have been extensively investigated for this purpose. The 2-aminopyrimidine moiety is a common feature in compounds with broad-spectrum antimicrobial properties. bldpharm.com

Numerous synthetic 2-aminopyrimidine derivatives have been reported to exhibit activity against a variety of bacterial and fungal pathogens. bldpharm.com The structural diversity achievable through substitutions on the pyrimidine ring allows for the optimization of antimicrobial potency. bldpharm.com

Antiviral Activity Assessments In Vitro

The antiviral potential of pyrimidine derivatives has been a subject of considerable research. A wide variety of pyrimidine-containing molecules have been synthesized and tested for their activity against numerous viruses, including herpes simplex virus (HSV), influenza virus, and human immunodeficiency virus (HIV).

For instance, the synthesis of pyrimidine conjugates with a benzoxazine (B1645224) moiety was explored, and these compounds were tested against HSV-1. While some derivatives showed low to moderate antiviral activity, the study indicated that the pyrimidine fragment could be a viable component in the design of new antiviral agents.

However, it is important to note that not all pyrimidine derivatives exhibit antiviral properties. A study on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 4,6-dichloro analogues found no significant antiviral activity against a broad panel of viruses at the tested concentrations. nih.gov This underscores the high degree of structural specificity required for antiviral efficacy.

Molecular Mechanism of Action Studies at the Biochemical Level (e.g., DNA/Protein Binding Affinities in Cell-Free Systems)

There is no available research data from the conducted searches detailing the molecular mechanism of action for 2-(2-Aminoethyl)pyrimidine-4,6-diol. Studies on its binding affinities with macromolecules like DNA or proteins in cell-free systems have not been reported.

While related pyrimidine compounds have been studied for their molecular interactions, these findings cannot be directly extrapolated to 2-(2-Aminoethyl)pyrimidine-4,6-diol. For instance, various dihydropyrimidinone derivatives have been shown to bind to DNA primarily through intercalation, a mechanism that is heavily influenced by the specific substituents on the pyrimidine ring. nih.gov Similarly, other pyrimidine derivatives, such as pyrimidine-2,4,6-triones, have been investigated for their ability to inhibit protein aggregation, a property linked to their specific structural features. nih.gov The binding of pyrimidine analogs to biological targets is a complex process governed by the specific three-dimensional structure and electronic properties of the molecule .

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Targets

No specific structure-activity relationship (SAR) studies for 2-(2-Aminoethyl)pyrimidine-4,6-diol concerning in vitro biological targets were found in the available literature. SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity.

Synthesis and Evaluation of Advanced Derivatives and Analogues

Rational Design Principles for Structural Modification of 2-(2-Aminoethyl)pyrimidine-4,6-diol

The rational design of novel analogues of 2-(2-Aminoethyl)pyrimidine-4,6-diol is predicated on established medicinal chemistry principles aimed at optimizing the compound's pharmacological profile. Key strategies include enhancing target affinity and selectivity, improving pharmacokinetic properties, and minimizing potential off-target effects. For the 2-(2-Aminoethyl)pyrimidine-4,6-diol scaffold, design principles focus on several key areas.

Firstly, modification of the 2-aminoethyl side chain can modulate the compound's interaction with its biological target. Alterations in the length, rigidity, and basicity of this chain can influence binding affinity and selectivity. For instance, the introduction of cyclic moieties or bulky substituents can probe specific pockets within a target's binding site.

Secondly, the pyrimidine (B1678525) ring itself offers multiple points for modification. The 5-position is a particularly attractive site for substitution, as it is less electron-deficient and substituents at this position are generally stable. nih.gov Introducing a variety of functional groups at this position can significantly impact the electronic properties and steric profile of the molecule, potentially leading to improved biological activity.

Synthetic Pathways to Novel Pyrimidine-4,6-diol Analogues with Diverse Substituents

The synthesis of novel pyrimidine-4,6-diol analogues involves a range of organic chemistry reactions tailored to introduce specific modifications to the parent compound, 2-(2-Aminoethyl)pyrimidine-4,6-diol.

Substitutions at the 5-Position of the Pyrimidine Ring

The 5-position of the pyrimidine ring is amenable to electrophilic substitution reactions. Halogenation, nitration, and formylation are common methods to introduce functional groups at this position, which can then serve as handles for further derivatization. nih.gov For instance, a halogenated intermediate can undergo palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other carbon-based substituents. The synthesis of 5-substituted 2'-deoxyuridines has been extensively studied, providing a wealth of synthetic protocols that can be adapted for the modification of 2-(2-Aminoethyl)pyrimidine-4,6-diol. tandfonline.com

Heterocyclic Ring Fusions and Isosteric Replacements

The construction of fused heterocyclic systems often involves the condensation of a substituted pyrimidine with a bifunctional reagent. For example, pyrido[2,3-d]pyrimidines can be synthesized from 6-aminouracil (B15529) derivatives, a strategy that could be adapted for the target compound. nih.gov The synthesis of thiazolo[3,2-a]pyrimidines represents another approach to creating fused ring systems with distinct biological properties. nih.gov Bioisosteric replacement of the pyrimidine ring with other heterocycles like pyridine (B92270) or pyridazine (B1198779) can be achieved through multi-step synthetic routes, often involving inverse-type Diels-Alder reactions. nih.gov This approach allows for significant alterations in the core structure while aiming to maintain the desired pharmacological activity.

Chemoinformatics and Virtual Screening Approaches for Derivative Design

Chemoinformatics and computational modeling play a crucial role in the rational design and virtual screening of novel 2-(2-Aminoethyl)pyrimidine-4,6-diol derivatives. researchgate.net These in silico methods allow for the prediction of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential biological activities of designed compounds before their actual synthesis. researchgate.net

Virtual screening techniques, such as ligand-based and structure-based virtual screening, can be employed to prioritize compounds for synthesis. Ligand-based methods utilize the structural information of known active compounds to identify new molecules with similar features. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target to dock and score potential ligands.

Molecular dynamics simulations can provide insights into the binding modes and conformational changes of the designed analogues within the target's active site, further guiding the design process. rsc.org By leveraging these computational tools, researchers can focus synthetic efforts on compounds with the highest probability of success, thereby accelerating the drug discovery process.

In Vitro Biological Profiling of Newly Synthesized Analogues

The biological evaluation of newly synthesized analogues of 2-(2-Aminoethyl)pyrimidine-4,6-diol is essential to determine their potency, selectivity, and mechanism of action. A battery of in vitro assays is typically employed to characterize the pharmacological profile of these compounds.

Initial screening often involves assessing the compound's activity against a specific biological target, such as an enzyme or receptor. For example, if the analogues are designed as kinase inhibitors, their ability to inhibit the target kinase would be measured using biochemical assays. nih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Cell-based assays are subsequently used to evaluate the compound's efficacy in a more physiologically relevant context. These assays can measure various cellular responses, such as cell proliferation, apoptosis, or the modulation of specific signaling pathways. nih.gov For instance, in the context of anticancer drug discovery, the cytotoxic activity of the compounds against various cancer cell lines is a critical parameter. nveo.org

Below is an interactive data table summarizing the in vitro biological profiling of a hypothetical series of 2-(2-Aminoethyl)pyrimidine-4,6-diol analogues.

| Compound ID | Modification | Target Kinase IC50 (nM) | Cancer Cell Line A GI50 (µM) | Cancer Cell Line B GI50 (µM) |

| APD-001 | Unmodified Parent | 1500 | >100 | >100 |

| APD-002 | 5-Fluoro | 750 | 50.2 | 85.1 |

| APD-003 | 5-Chloro | 680 | 45.8 | 72.3 |

| APD-004 | 5-Methyl | 920 | 68.4 | 95.7 |

| APD-005 | N-acetyl (side chain) | 1200 | 89.1 | >100 |

| APD-006 | N-benzoyl (side chain) | 550 | 32.5 | 61.8 |

| APD-007 | Pyrido[2,3-d] fusion | 250 | 15.7 | 40.2 |

| APD-008 | Thiazolo[3,2-a] fusion | 480 | 28.9 | 55.6 |

Table 1: In Vitro Biological Profiling of 2-(2-Aminoethyl)pyrimidine-4,6-diol Analogues. This table presents hypothetical data for a series of analogues, illustrating how different structural modifications could influence their biological activity. The IC50 values represent the concentration of the compound required to inhibit the target kinase by 50%, while the GI50 values represent the concentration required to inhibit the growth of the respective cancer cell lines by 50%.

Application in Fragment-Based Drug Discovery (Academic Research Perspective)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in academic and industrial research for the identification of lead compounds. This approach utilizes small, low-complexity molecules, known as fragments, for screening against biological targets. Due to their smaller size, fragments can explore chemical space more efficiently and often form high-quality interactions with the target protein. The compound 2-(2-aminoethyl)pyrimidine-4,6-diol, with its relatively low molecular weight and multiple points for chemical modification, represents an ideal starting point for an FBDD campaign.

In a typical academic FBDD workflow, a library of fragments containing the 2-aminopyrimidine-4,6-diol core would be synthesized and screened against a protein of interest. The aminoethyl side chain, the diol functional groups on the pyrimidine ring, and the C5 position of the pyrimidine ring are all amenable to chemical modification to generate a diverse fragment library.

Hypothetical Fragment Library Generation:

A hypothetical fragment library based on the 2-(2-aminoethyl)pyrimidine-4,6-diol scaffold could be generated by varying the substituents at key positions. The following table illustrates potential fragments that could be synthesized for an initial screen.

| Fragment ID | R1 (at C5) | R2 (at aminoethyl) | R3, R4 (at diol) |

| F001 | H | H | OH, OH |

| F002 | CH₃ | H | OH, OH |

| F003 | F | H | OH, OH |

| F004 | H | CH₃ | OH, OH |

| F005 | H | H | OCH₃, OH |

| F006 | H | H | Cl, Cl |

Screening and Hit Identification:

These fragments would then be screened against a specific biological target, for instance, a kinase or a protease, using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. The goal is to identify fragments that bind to the target, even with low affinity.

Hit-to-Lead Optimization:

Once a fragment hit is identified, the next stage involves optimizing its binding affinity and developing it into a more potent lead compound. This can be achieved through several strategies:

Fragment Growing: This involves adding chemical moieties to the fragment to make additional interactions with the target protein. For example, if fragment F001 (2-(2-aminoethyl)pyrimidine-4,6-diol) is a hit, the aminoethyl side chain could be extended or functionalized to occupy a nearby pocket in the protein's binding site.

Fragment Linking: If two different fragments are found to bind in close proximity on the target, they can be chemically linked together to create a larger, more potent molecule.

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragment hits into a single, novel molecule.

Research Findings from Analogue Studies:

While specific data on 2-(2-aminoethyl)pyrimidine-4,6-diol in FBDD is not extensively published, research on analogous 2-aminopyrimidine-4,6-diol derivatives provides valuable insights. For instance, studies on 5-substituted 2-amino-4,6-dihydroxypyrimidines have demonstrated that modifications at the C5 position can significantly impact biological activity. organic-chemistry.org In one such study, a series of 5-substituted 2-amino-4,6-dichloropyrimidines, derived from the corresponding diols, were evaluated for their ability to inhibit nitric oxide production. organic-chemistry.org The results, summarized in the table below, highlight the importance of the C5 substituent for activity.

| Compound | C5 Substituent | IC₅₀ (µM) for NO Inhibition |

| B1 | H | 28 |

| B2 | Methyl | 22 |

| B3 | Ethyl | 18 |

| B4 | Propyl | 15 |

| B5 | Isopropyl | 9 |

| B12 | Fluoro | 2 |

Data adapted from a study on 5-substituted 2-amino-4,6-dichloropyrimidines, which are derivatives of the diol core. organic-chemistry.org

These findings suggest that in an FBDD campaign starting with a 2-aminopyrimidine-4,6-diol fragment, exploring substitutions at the C5 position would be a rational strategy for potency improvement. The electronic and steric properties of the substituent at this position appear to play a crucial role in the interaction with the biological target. organic-chemistry.org

Furthermore, the 2-amino group and the 4,6-diol groups are critical for forming key hydrogen bond interactions with target proteins. Academic research often focuses on creating bioisosteric replacements for these groups to modulate properties like solubility, metabolic stability, and binding affinity. For example, the diol could be converted to a dichloro group to enhance cell permeability and activity, as demonstrated in the study mentioned above. organic-chemistry.org The primary amine of the aminoethyl side chain offers another vector for modification, allowing for the introduction of various functional groups to probe for additional binding interactions.

Advanced Analytical Methodologies for Complex Research Scenarios

Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are fundamental in the analytical workflow for "2-(2-Aminoethyl)pyrimidine-4,6-diol," providing powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of pyrimidine (B1678525) derivatives. nih.govgoogle.com Method development for "2-(2-Aminoethyl)pyrimidine-4,6-diol" would typically involve optimizing mobile phase composition, column chemistry, and detector settings to achieve adequate separation from impurities and degradation products. A common approach involves reversed-phase chromatography using a C18 column with a gradient elution of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.comgoogle.com

Validation of the HPLC method is critical to ensure its reliability and is performed according to established guidelines. nih.govnih.gov Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity. nih.gov Specificity is confirmed by demonstrating that the analytical signal is solely from the target analyte, often verified by peak purity analysis. nih.gov Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (r) of ≥ 0.999. nih.govgoogle.com Accuracy is assessed by determining the recovery of the analyte from a spiked matrix, with acceptable recovery typically falling within 98-102%. nih.gov Precision, which includes repeatability (intra-day) and intermediate precision (inter-day), is evaluated by the relative standard deviation (RSD) of multiple measurements, which should generally be ≤ 2%. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. nih.gov

A study on a similar pyrimidine derivative, 2,4,5-triamido-6-dihydroxypyrimidine sulphate, utilized a C18 column and a UV detector, demonstrating good reproducibility and accuracy. google.com Another example is the validation of an HPLC method for a potent antitumor nucleoside, T-dCyd, which was found to be specific, linear, accurate, and precise for quality control and stability monitoring. nih.gov

Table 1: Typical HPLC Method Parameters for Pyrimidine Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 4 µm | acs.org |

| Mobile Phase | Acetonitrile and 0.1% aqueous acetic acid | google.com |

| Detection | UV at 275 nm or 282 nm | nih.govnih.gov |

| Flow Rate | 0.20 mL/min to 1.0 mL/min | nih.gov |

| Injection Volume | 10 µL to 20 µL | google.comnih.gov |

| Linearity (r) | ≥ 0.999 | nih.govgoogle.com |

| Accuracy (Recovery) | 98.1–102.0% | nih.gov |

| Precision (RSD) | ≤ 1.5% | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. semanticscholar.orgresearchgate.net However, compounds like "2-(2-Aminoethyl)pyrimidine-4,6-diol" are generally non-volatile due to their polar functional groups (amino and hydroxyl groups). semanticscholar.orgsigmaaldrich.com Therefore, a crucial step before GC analysis is derivatization, which converts these polar groups into less polar, more volatile moieties. semanticscholar.orgsigmaaldrich.comthermofisher.com

Common derivatization reagents for compounds with active hydrogens, such as amino and hydroxyl groups, include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). semanticscholar.orgthermofisher.com Alkyl chloroformates, such as ethyl chloroformate, have also been successfully used for the derivatization of amino compounds in aqueous media. semanticscholar.orgresearchgate.net This two-step process often involves esterification followed by acylation. nih.gov The resulting derivatives are more volatile and exhibit improved chromatographic behavior. sigmaaldrich.comthermofisher.com

The derivatized "2-(2-Aminoethyl)pyrimidine-4,6-diol" can then be separated on a GC column, typically a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane (e.g., HP-5 or TR-5). researchgate.netthermofisher.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netthermofisher.com

Table 2: Common Derivatization Reagents for GC Analysis of Polar Compounds

| Reagent Class | Example Reagent | Target Functional Groups | Source |

|---|---|---|---|

| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH2, -SH | thermofisher.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2, -SH | semanticscholar.org | |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH2, -SH | sigmaaldrich.com | |

| Alkyl Chloroformates | Ethyl Chloroformate | -NH2, -COOH | semanticscholar.orgresearchgate.net |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and In Vitro Metabolite Profiling

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are indispensable for trace analysis and metabolite profiling. creative-proteomics.comucdavis.edu

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and specific technique for quantifying low levels of compounds in complex matrices. creative-proteomics.comnih.govnih.gov For "2-(2-Aminoethyl)pyrimidine-4,6-diol," a reversed-phase or HILIC LC separation can be coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This allows for the selective detection and quantification of the parent compound and its metabolites even in the presence of interfering substances. nih.gov A method for detecting 2-amino-4,6-dihydroxypyrimidine (B16511) and 4-amino-2,6-dihydroxypyrimidine (B1141700) in pemetrexed (B1662193) acid has been developed using LC-MS. google.com

GC-MS (Gas Chromatography-Mass Spectrometry) is a cornerstone of metabolomics and is ideal for identifying and quantifying small, volatile molecules or those that can be made volatile through derivatization. ucdavis.edunih.gov After derivatization, GC-MS analysis of "2-(2-Aminoethyl)pyrimidine-4,6-diol" would provide detailed information on its metabolic fate. The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for compound identification, often by comparison to spectral libraries. nih.gov GC-MS has been widely used for the analysis of pyrimidine bases and their metabolites in biological samples. nih.govnih.gov The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. nih.gov

Both LC-MS/MS and GC-MS are powerful tools for in vitro metabolite profiling, enabling the identification of metabolic products of "2-(2-Aminoethyl)pyrimidine-4,6-diol" when incubated with liver microsomes or other enzyme systems. creative-proteomics.comnih.gov

Electrophoretic Methods (e.g., Capillary Electrophoresis) for High-Resolution Separations

Capillary electrophoresis (CE) offers a high-resolution alternative to chromatographic techniques for the separation of charged species. electronicsandbooks.com Given that "2-(2-Aminoethyl)pyrimidine-4,6-diol" possesses an amino group, it can be protonated to form a cation, making it suitable for CE analysis. electronicsandbooks.com

In CE, separation is achieved based on the differential migration of analytes in an electric field. For pyrimidine derivatives, methods using borate (B1201080) buffers at alkaline pH (e.g., pH 9 to 9.4) have been shown to be effective. electronicsandbooks.com At this pH, the hydroxyl groups of the pyrimidine ring may be partially ionized, contributing to the electrophoretic mobility. electronicsandbooks.com To enhance separation selectivity, organic modifiers like methanol or 2-propanol can be added to the buffer. electronicsandbooks.com Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can also be employed to separate both ionic and neutral compounds. electronicsandbooks.com

CE methods have demonstrated high efficiency, with the potential for rapid analysis times (e.g., under 10 minutes) and the ability to detect by-products down to low levels (e.g., 0.1%). electronicsandbooks.comnih.gov The technique requires only small sample volumes and can be a cost-effective alternative to HPLC. researchgate.net

Table 3: Capillary Electrophoresis Parameters for Pyrimidine Separation

| Parameter | Condition | Source |

|---|---|---|

| Mode | Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) | electronicsandbooks.com |

| Buffer | Borate buffer (pH 9.0-9.4) | electronicsandbooks.com |

| Additive | Methanol or 2-propanol (up to 20%) | electronicsandbooks.com |

| Detection | UV detector (e.g., 254 nm) | nih.gov |

| Linear Range | 2 to 200 µg/ml for pyrimidine bases | nih.gov |

| Detection Limits | 0.8 to 1.8 µg/ml (S/N=2) | nih.gov |

Spectrophotometric Quantification Methods in Diverse Research Matrices

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds that possess a chromophore. Pyrimidine derivatives, containing a heterocyclic aromatic ring, typically exhibit strong UV absorbance. nih.govmdpi.com